2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chlorine atoms, two 4-chlorophenyl groups, and a fluorine atom attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol typically involves the reaction of 2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol with a fluorinating agent. Common fluorinating agents include hydrogen fluoride (HF) or other fluorine-containing compounds. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The pathways involved in its mechanism of action can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): Known for its use as an insecticide, DDT shares structural similarities but differs in its chlorine and fluorine content.
2,2-Dichloro-1,1-bis(4-chlorophenyl)ethanol: Lacks the fluorine atom present in 2,2-Dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol.
2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol: Contains an additional chlorine atom compared to the compound .
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This fluorine atom can enhance the compound’s stability and alter its interactions with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
1868-91-3 |
---|---|
Molecular Formula |
C14H9Cl4FO |
Molecular Weight |
354.0 g/mol |
IUPAC Name |
2,2-dichloro-1,1-bis(4-chlorophenyl)-2-fluoroethanol |
InChI |
InChI=1S/C14H9Cl4FO/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H |
InChI Key |
YOIFHPFEVRRPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C(F)(Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.